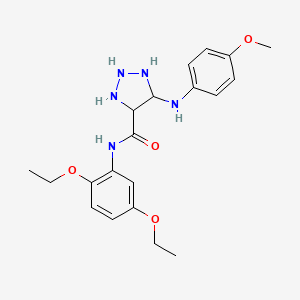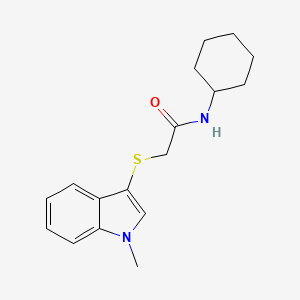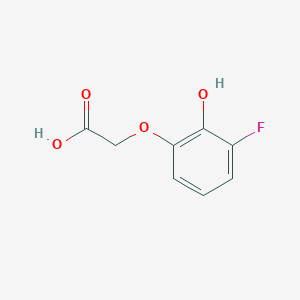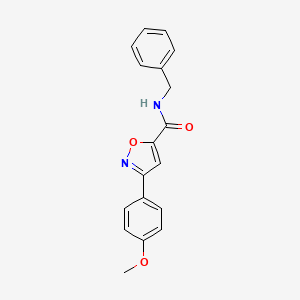
N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide, also known as DMAT, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMAT belongs to a class of compounds called triazolyl carboxamides, which have been shown to have anti-tumor properties. In
作用机制
N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide inhibits HSP90 by binding to its ATP-binding site, which is essential for its activity. This leads to the destabilization and degradation of various client proteins that are important for cancer cell survival. In addition, N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide can also induce the expression of various genes that are involved in apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide has been shown to have anti-tumor effects in various cancer cell lines and animal models. It can induce cancer cell death, inhibit tumor growth, and sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide can also modulate various signaling pathways that are important for cancer cell survival, such as the PI3K/AKT and MAPK pathways.
实验室实验的优点和局限性
One advantage of N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide is that it has a high specificity for HSP90, which reduces the risk of off-target effects. In addition, N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide has been shown to have good bioavailability and pharmacokinetic properties, which makes it a promising candidate for clinical development. However, N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide also has some limitations, such as its potential toxicity and the need for further optimization to improve its potency and selectivity.
未来方向
There are several future directions for research on N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide. One area of focus is the optimization of N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide and its analogs to improve their potency and selectivity. Another area of focus is the development of combination therapies that combine N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide with other drugs or therapies to enhance its anti-tumor effects. Finally, there is also a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide in cancer patients.
Conclusion
N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide is a promising compound that has shown anti-tumor effects in various cancer cell lines and animal models. Its mechanism of action involves the inhibition of HSP90, which is essential for cancer cell survival. N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide has several advantages, such as its high specificity for HSP90 and good pharmacokinetic properties, but also has some limitations, such as its potential toxicity. Future research on N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide should focus on optimizing its potency and selectivity, developing combination therapies, and evaluating its safety and efficacy in clinical trials.
合成方法
N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of various reagents. One method involves the reaction of 2,5-diethoxybenzene with 4-methoxyaniline to form N-(2,5-diethoxyphenyl)-4-methoxyaniline. This intermediate is then reacted with triethylorthoformate to form N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)-1,2,4-triazole. Finally, this compound is reacted with phosgene to form N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide.
科学研究应用
N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide has been extensively studied for its potential use in cancer treatment. In particular, it has been shown to inhibit the activity of a protein called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of various proteins that are important for cancer cell survival. By inhibiting HSP90, N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide can induce cancer cell death and inhibit tumor growth.
属性
IUPAC Name |
N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4/c1-4-28-15-10-11-17(29-5-2)16(12-15)22-20(26)18-19(24-25-23-18)21-13-6-8-14(27-3)9-7-13/h6-12,18-19,21,23-25H,4-5H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBHZNYZDUVAOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NC(=O)C2C(NNN2)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 75118405 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2931940.png)

![N-(2-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2931945.png)
![4-[4-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2931946.png)

![N-(3-chloro-2-methylphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2931951.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2931953.png)
![3-Methyl-2-(3-methylbutyl)-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2931954.png)
![5-(Chloromethyl)benzo[d]thiazole](/img/structure/B2931956.png)
![N-[[4-(Difluoromethoxy)-2-fluorophenyl]methyl]prop-2-enamide](/img/structure/B2931958.png)